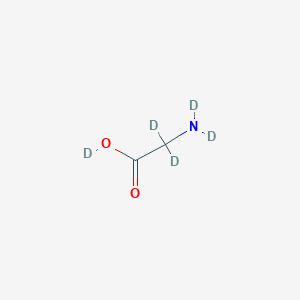![molecular formula C11H13F3N2O B027957 N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamid CAS No. 39235-51-3](/img/structure/B27957.png)
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamid
Übersicht
Beschreibung
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide (NFMPA) is a widely used compound in the fields of scientific research, due to its wide range of applications. NFMPA has a variety of uses, from being used in synthetic organic chemistry to being used in biochemical and physiological experiments. NFMPA is also a versatile compound that can be used in a variety of ways, making it a great choice for researchers.
Wissenschaftliche Forschungsanwendungen
Zytostatikum bei der Behandlung von Prostatakrebs
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamid: ist eine Schlüsselverbindung bei der Synthese von Flutamid, einem nicht-steroidalen Antiandrogen-Medikament, das bei der Behandlung von Prostatakrebs eingesetzt wird . Flutamid wirkt durch Bindung an Androgenrezeptoren und Hemmung der Wirkung von Testosteron, wodurch das Wachstum von Krebszellen verlangsamt wird.
Analytische Chemie: Chromatographische Analyse
In der analytischen Chemie wird diese Verbindung bei der Entwicklung chromatographischer Methoden zur Trennung von Flutamid und seinen Metaboliten eingesetzt. Diese Methoden sind entscheidend für die quantitative Analyse des Arzneimittels in reiner Form, in menschlichen Urin- und Plasmaproben, nach den FDA-Richtlinien für die Validierung bioanalytischer Methoden .
Pharmakokinetik: Metaboliten-Synthese und -Analyse
Die Verbindung ist entscheidend für die Synthese und strukturelle Bestätigung von Metaboliten von Flutamid, wie z. B. 4-Nitro-3-(trifluoromethyl)phenylamine (Flu-1) und 2-Amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3), die für das Verständnis der Pharmakokinetik und des Metabolismus von Flutamid unerlässlich sind .
Pflanzenschutzmittelindustrie: Synthese von Trifluormethylpyridinen
Trifluormethylpyridine, die von Verbindungen wie This compound abgeleitet sind, werden als wichtiges Strukturmotiv in aktiven Pflanzenschutzwirkstoffen verwendet. Diese Verbindungen schützen Nutzpflanzen vor Schädlingen und wurden in über 20 neuen Pflanzenschutzmitteln integriert .
Materialwissenschaft: Veränderung physikochemischer Eigenschaften
Die Trifluormethylgruppe in dieser Verbindung ist für ihre Rolle in der Materialwissenschaft bekannt. Sie kann verschiedene physikochemische Eigenschaften des Ausgangsmoleküls verändern, wie z. B. Lipophilie, Säuregehalt und Wasserstoffbrückenbindungsfähigkeit, die bei der Entwicklung neuer Materialien entscheidend sind .
Organische Synthese: C–F-Bindungsaktivierung
Diese Verbindung hat in der organischen Chemie Aufmerksamkeit für ihren potenziellen Einsatz bei der Aktivierung von C–F-Bindungen innerhalb der CF3-Gruppe erlangt. Dies umfasst anionische S N 2′-Typ-Substitution, kationische S N 1′-Typ-Substitution, ipso-Substitution und defluorierende Funktionalisierung mit Übergangsmetallen oder Photoredox-Katalysatoren .
Veterinärmedizin: Entwicklung von Veterinärprodukten
Verbindungen, die die Trifluormethylgruppe enthalten, werden auch in der Veterinärindustrie eingesetzt. Sie wurden in Veterinärprodukten integriert und verbessern ihre Wirksamkeit und ihr Sicherheitsprofil bei der Behandlung verschiedener Tiergesundheitszustände .
Umweltwissenschaften: Untersuchung von Bioakkumulation und Toxizität
Die Umweltauswirkungen von trifluormethylhaltigen Verbindungen, einschließlich ihrer Bioakkumulation und Toxizität, sind ein wichtiges Forschungsgebiet. This compound dient als Modellverbindung zum Verständnis dieser Auswirkungen, was für die Umwelt-Risikobewertung entscheidend ist .
Wirkmechanismus
Target of Action
Related compounds have been found to target enzymes such as aurora kinase a .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide . For instance, the compound is a solid at room temperature and is insoluble in water but more soluble in organic solvents . These properties can affect how the compound is administered and how it behaves in the body.
Eigenschaften
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-6(2)10(17)16-7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLWQRDMOSOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588326 | |
| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39235-51-3 | |
| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














